molecular formula C18H25ClN2O B3102370 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride CAS No. 141682-00-0

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride

Cat. No. B3102370
M. Wt: 320.9 g/mol
InChI Key: XKPQJAXLKMXJDZ-UHFFFAOYSA-N
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Description

“8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride” is a chemical compound with the CAS number 141682-00-0 . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurements .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24N2O.ClH/c1-12(2)11-21-13-6-7-17-15(10-13)14-4-3-5-16-18(14)20(17)9-8-19-16;/h6-7,10,12,16,19H,3-5,8-9,11H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 320.86 . Other physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

Synthesis Methods and Properties

  • A study detailed a new laboratory method for synthesizing pirazidol, which involves 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-j,k]carbazole hydrochloride, demonstrating the compound's relevance in medicinal preparation (Grinev, Krichevskii, & Romanova, 1983).

Antitubercular Activity

  • Research found that 8-Methyl-2,3,3a,4,5,6-hexahydro-IH-pyrazino[3,2,l-j,k]carbazole hydrochloride (pyrazidol) exhibits in vitro antitubercular activity, inhibiting the growth of tuberculosis mycobacteria, indicating its potential as a new antitubercular agent (Filitis et al., 1986).

Pharmacological Profile

  • A pharmacological study on pirlindole, a compound derived from this chemical structure, showed antidepressant effects, highlighting its potential in pharmacological applications (Mashkovsky & Andrejeva, 1981).

Absolute Configuration Analysis

  • The absolute configuration of a related compound, 8-methyl-3-(-S-α-phenylethyl)-2,3,3a- S ,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole, was established, providing insights into the stereospecificity of this class of compounds (Aliev et al., 1992).

Monoamine Oxidase Inhibition

  • Studies have shown that analogues of pirlindole, including this compound, are effective inhibitors of monoamine oxidase A and B, important in the development of antidepressants (Medvedev et al., 1998).

Metabolic Studies

  • Investigations into the metabolism of pyrazidol in vivo revealed insights into the drug's metabolic pathways and structure of metabolites, crucial for understanding its pharmacokinetics (Anisimova et al., 1996).

Central Nervous System Effects

  • Research on the central action of pirlindole in animals demonstrated its influence on serotonin uptake and monoamineoxidase inhibition, contributing to its antidepressant profile (Maj et al., 1986).

Synthetic Routes and Reactions

  • The synthesis and reactions of derivatives of pyrazino[3,2,1-jk]carbazole, including cyclization and substitution reactions, have been extensively studied, providing a framework for creating novel compounds with potential pharmacological applications (Voskressensky et al., 2012; Gatta & Chiavarelli, 1975).

Ligand Synthesis and Catalysis

  • A study on the synthesis of a new chiral amidophosphite ligand and its use in iridium-catalyzed hydrogenation of heterocyclic compounds including pyrazino[3,2,1-jk]carbazole, offers insights into its use in asymmetric synthesis and pharmaceutical applications (Lyubimov et al., 2013).

Safety And Hazards

This compound is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract . Always handle it with appropriate safety precautions.

properties

IUPAC Name

12-(2-methylpropoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.ClH/c1-12(2)11-21-13-6-7-17-15(10-13)14-4-3-5-16-18(14)20(17)9-8-19-16;/h6-7,10,12,16,19H,3-5,8-9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPQJAXLKMXJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride
Reactant of Route 2
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride
Reactant of Route 3
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride
Reactant of Route 4
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride
Reactant of Route 5
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride
Reactant of Route 6
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride

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